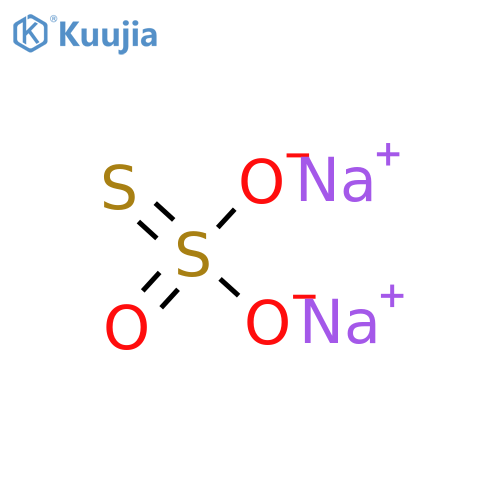Cas no 7772-98-7 (Sodium thiosulfate)
チオ硫酸ナトリウム(Sodium thiosulfate)は、化学式Na₂S₂O₃で表される無機化合物です。主に写真現像における定着剤として利用されるほか、医療分野ではシアン化物中毒の解毒剤としても重要な役割を果たします。水への溶解性が高く、安定性に優れているため、実験室や産業用途で広く使用されています。また、還元剤としての性質を活かし、化学分析や廃水処理における塩素中和にも効果的です。結晶形(五水和物)と無水物の両形態が存在し、用途に応じて選択可能です。

Sodium thiosulfate structure
商品名:Sodium thiosulfate
Sodium thiosulfate 化学的及び物理的性質
名前と識別子
-
- Sodium thiosulfate
- antichlor
- hypo
- hyporice
- sodium hyposulfite
- sodium subsulfite
- sodium thiosulfate anydrous
- thiosulfuric acid, disodium salt
- thiosulfuric acid (h2s2o3), disodium salt
- thiopivalic acid sodium salt
- sodi-um hyposulfide
- dechlorinating solution
- betz 0235
- Sodium thiosulfate solution
- disodium,dioxido-oxo-sulfanylidene-λ<sup>6</sup>-sulfane
- SODIUM THIOSULFATE, 1 MOL L-1 (1N) GR VOLUMETRIC SOLUTION
- Sodium thiosulfate,anhydrous
- Sodiumthiosulfate,0.1Nstandardsolution,pure1LT
- SodiuM Thiosulfate (AS)
- 大苏打生产厂家
- Na2S2O2
- Sodium thiosulphate
- Sodium thiosulfate anhydrous
- Disodium thiosulfate
- sodiumthiosulfate
- Chlorine Cure
- Chlorine Control
- Declor-It
- Hypo (VAN)
- Sodium thiosulfate (Na2S2O3)
- Sodium thiosulphate (Na2S2O3)
- Sodium oxide sulfide (Na2S2O3)
- Sodium thiosulfate, anhydrous
- disodium sulfurothioate
- Na2S2O3
- L0IYT1O31N
- sodium sulfot
- Sodothiol
- sodium sulfothioate
- Sodium thiosulfate, 0.1 N standard solution
- Sodium thiosulfate, 98.5%, extra pure, anhydrous
- Sodium th
- 0.1mol/L Sodium Thiosulfate Solution [CRM]
- Sodium thiosulfate,99%
- Sodium thiosulfate analysis titrant
-
- MDL: MFCD00003499
- インチ: 1S/2Na.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
- InChIKey: AKHNMLFCWUSKQB-UHFFFAOYSA-L
- ほほえんだ: S(=O)([O-])([O-])=S.[Na+].[Na+]
計算された属性
- せいみつぶんしりょう: 157.90800
- どういたいしつりょう: 157.908425
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 82.6
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 同位体原子数: 0
- トポロジー分子極性表面積: 104
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 水素結合受容体数: 4
- トポロジー極表面積: 104
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 無色結晶又は白色粉末
- 密度みつど: 1.667
- ゆうかいてん: 48 ºC
- ふってん: 100 ºC
- PH値: 6.0-8.5 (25℃, 50mg/mL in H2O)
- ようかいど: Immiscible with alcohol.
- すいようせい: Soluble in water. Insoluble in alcohol.
- あんていせい: Stable. Incompatible with strong acids, strong oxidizing agents, iodine, mercury.
- PSA: 103.66000
- LogP: 0.50980
- 濃度: 0.1 M
- マーカー: 14,8694
- かんど: Hygroscopic
Sodium thiosulfate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S24/25-S23-S36-S26
- 福カードFコード:3
- RTECS番号:XN6476000
-
危険物標識:

- リスク用語:R36/37/38
- TSCA:Yes
- セキュリティ用語:S24/25
- ちょぞうじょうけん:2-8°C
Sodium thiosulfate 税関データ
- 税関データ:
中国税関コード:
2830909000
Sodium thiosulfate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | SO07270500-500g |
Sodium thiosulfate |
7772-98-7 | reagent grade, ACS, ISO | 500g |
¥- | 2023-01-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17629-2500g |
Sodium thiosulfate, anhydrous, 98+% |
7772-98-7 | 98+% | 2500g |
¥1962.00 | 2023-03-14 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1150150023-500ml |
Sodium thiosulfate |
7772-98-7 | 500ml |
¥ 588.2 | 2024-07-19 | ||
| Ambeed | A716445-100g |
Sodiumthiosulfate |
7772-98-7 | 98% | 100g |
$5.0 | 2024-07-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 72049-1KG |
7772-98-7 | 1KG |
¥1885.5 | 2023-01-13 | |||
| abcr | AB207684-20 l |
Sodium thiosulfate, 0.1N Standardized Solution; . |
7772-98-7 | 20 l |
€151.00 | 2024-04-16 | ||
| Oakwood | 075217-10kg |
Sodium thiosulfate anhydrous |
7772-98-7 | 98% | 10kg |
$154.00 | 2024-07-19 | |
| abcr | AB205189-1 Unit |
Sodium thiosulfate, Acculute Standard Volumetric Solution, Final Concentration 0.1N; . |
7772-98-7 | 1 unit |
€93.50 | 2025-02-18 | ||
| Fluorochem | 075217-100g |
Sodium thiosulfate anhydrous |
7772-98-7 | > 97% | 100g |
£12.00 | 2022-03-01 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1150110023- 500ml(白玻) |
Sodium thiosulfate |
7772-98-7 | 500ml |
¥ 588.2 | 2021-05-18 |
Sodium thiosulfate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7772-98-7)无水硫代硫酸钠
注文番号:LE1760366
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:36
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7772-98-7)Sodium thiosulfate solution for volumetric analysis,c(Na2S2O3)=0.1mol/L (0.1N)
注文番号:LE16811
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:15
価格 ($):discuss personally
Sodium thiosulfate 関連文献
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
7772-98-7 (Sodium thiosulfate) 関連製品
- 77-92-9(Citric acid)
- 7681-57-4(Sodium metabisulfite)
- 7757-82-6(Sodium sulfate)
- 10124-53-5(magnesium thiosulfate hexahydrate)
- 89-65-6(Erythorbic acid)
- 7757-83-7(Sodium sulfite)
- 10102-17-7(Sodium thiosulfate pentahydrate)
- 16731-55-8(Potassium Metabisulfite (2:1))
- 7783-18-8(Ammonium thiosulfate)
- 35112-53-9(Barium thiosulfate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:7772-98-7)Sodium thiosulfate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:7772-98-7)Sodium thiosulfate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ



